molecular formula C12H15N3O B11887946 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene

Cat. No.: B11887946
M. Wt: 217.27 g/mol
InChI Key: ZAXBBBVYBCEHEJ-UHFFFAOYSA-N
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Description

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by a spirocyclic framework that includes an oxygen atom and three nitrogen atoms, making it a versatile scaffold for chemical modifications and biological evaluations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with an appropriate oxo-compound, followed by cyclization with a suitable reagent to form the spirocyclic structure . The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the compound. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency and consistency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene is unique due to its specific combination of a spirocyclic structure with an oxygen atom and three nitrogen atoms. This unique arrangement allows for diverse chemical modifications and potential biological activities that distinguish it from other similar compounds .

Properties

Molecular Formula

C12H15N3O

Molecular Weight

217.27 g/mol

IUPAC Name

3-phenyl-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene

InChI

InChI=1S/C12H15N3O/c1-2-4-10(5-3-1)11-14-12(16-15-11)6-8-13-9-7-12/h1-5,13H,6-9H2,(H,14,15)

InChI Key

ZAXBBBVYBCEHEJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12N=C(NO2)C3=CC=CC=C3

Origin of Product

United States

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